

In-Depth Technical Guide: Spectral Analysis of 5-Iodothiophene-2-carboxylic Acid

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Compound of Interest

Compound Name: 5-Iodothiophene-2-carboxylic acid

Cat. No.: B1338613

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectral data for **5-Iodothiophene-2-carboxylic acid**, a key building block in medicinal chemistry and materials science. This document details the characteristic spectral features, experimental methodologies, and a logical workflow for the analysis of this compound.

Spectroscopic Data

The structural elucidation of **5-Iodothiophene-2-carboxylic acid** is critically supported by NMR and IR spectroscopy. The following tables summarize the key quantitative data obtained from ^1H NMR and ^{13}C NMR spectroscopy.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ^1H NMR Spectral Data of **5-Iodothiophene-2-carboxylic acid**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
7.43	Doublet (d)	3.9	H-3
7.35	Doublet (d)	3.8	H-4

Solvent: CD₃OD, Spectrometer Frequency: 400 MHz^[1]

Table 2: ¹³C NMR Spectral Data of **5-Iodothiophene-2-carboxylic acid**

Chemical Shift (δ) ppm	Assignment
Data not fully available in searched results	C-2 (Carboxylic Acid)
Data not fully available in searched results	C-3
Data not fully available in searched results	C-4
Data not fully available in searched results	C-5 (Iodo-substituted)
Data not fully available in searched results	Carboxyl Carbon (C=O)

Solvent: CD₃OD^{[2][3][4]}

Infrared (IR) Spectroscopy Data

A specific experimental IR spectrum for **5-Iodothiophene-2-carboxylic acid** is not readily available in the public domain. However, based on the known characteristic absorption bands for carboxylic acids and thiophene derivatives, the expected IR spectral features are summarized below.

Table 3: Predicted Infrared (IR) Absorption Bands for **5-Iodothiophene-2-carboxylic acid**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300-2500	Broad, Strong	O-H stretch (from carboxylic acid dimer)[5]
~3100	Medium	C-H stretch (aromatic)
1760-1690	Strong	C=O stretch (from carboxylic acid)[5]
~1500-1400	Medium	C=C stretch (thiophene ring)
1320-1210	Medium	C-O stretch (from carboxylic acid)[5]
1440-1395 and 950-910	Medium	O-H bend (from carboxylic acid)[5]
Below 800	Medium-Strong	C-I stretch

Experimental Protocols

Detailed experimental protocols for the acquisition of the cited spectral data are not fully published. However, a general methodology for obtaining high-quality NMR and IR spectra for a solid sample like **5-Iodothiophene-2-carboxylic acid** is provided below.

NMR Spectroscopy

A sample of **5-Iodothiophene-2-carboxylic acid** would be dissolved in a deuterated solvent, such as methanol-d₄ (CD₃OD), to a concentration of approximately 5-10 mg/mL. The ¹H and ¹³C NMR spectra would be recorded on a high-resolution NMR spectrometer, such as a 400 MHz instrument. For ¹³C NMR, a Varian FT-80 instrument has been noted for this compound.[3] Standard pulse programs would be utilized for data acquisition.

Infrared (IR) Spectroscopy

The IR spectrum would typically be obtained using the KBr (potassium bromide) pellet method. A small amount of the solid sample (1-2 mg) is finely ground with anhydrous KBr (100-200 mg) and compressed into a thin, transparent pellet. The spectrum is then recorded using a Fourier Transform Infrared (FT-IR) spectrometer over a typical range of 4000-400 cm⁻¹.

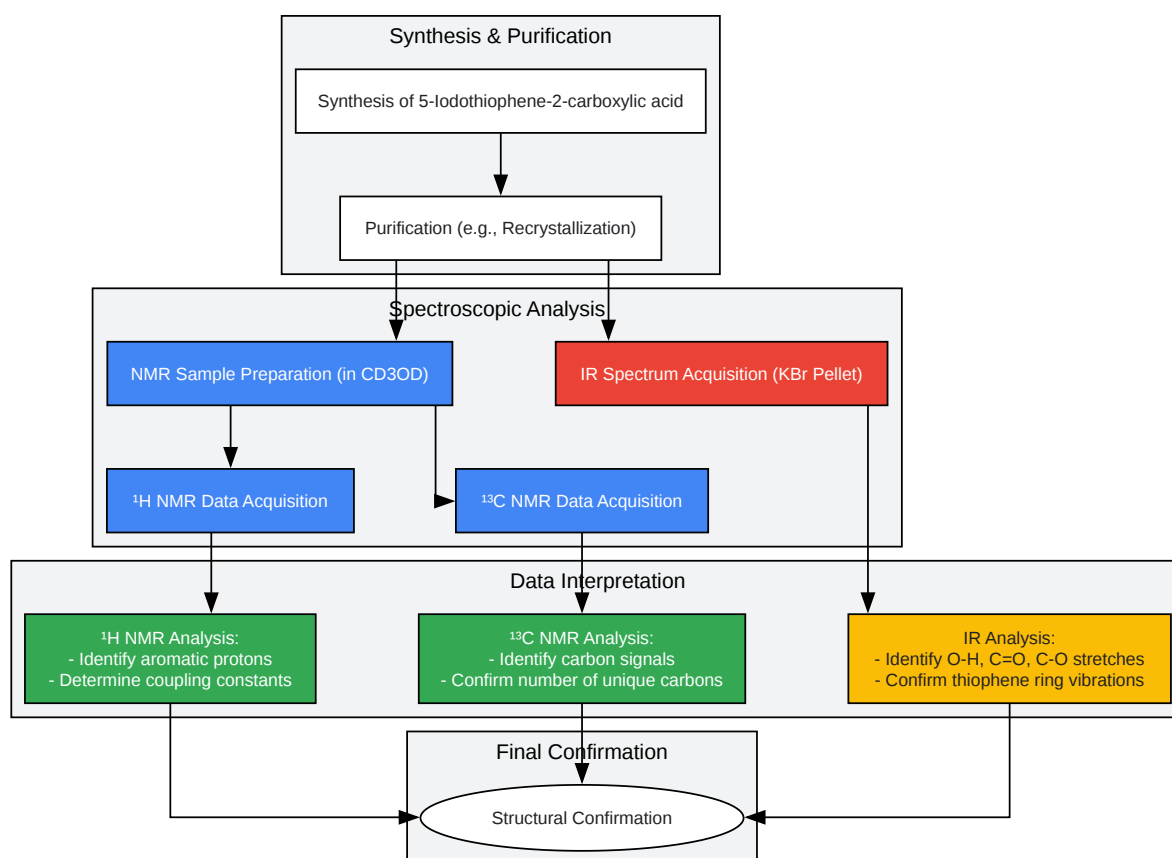
Synthesis of 5-Iodothiophene-2-carboxylic acid

A common synthetic route to **5-Iodothiophene-2-carboxylic acid** involves the hydrolysis of its corresponding methyl ester, methyl 5-iodothiophene-2-carboxylate. In a typical procedure, the ester is treated with a solution of lithium hydroxide in a mixture of tetrahydrofuran and water. The reaction mixture is stirred at room temperature for several hours. Following the reaction, the pH is adjusted to acidic conditions (e.g., pH 4) to precipitate the carboxylic acid, which is then extracted with an organic solvent like ethyl acetate. The organic layer is subsequently dried and the solvent removed to yield the final product as a white solid.^[1]

Spectral Analysis Workflow

The following diagram illustrates a logical workflow for the spectral analysis and characterization of **5-Iodothiophene-2-carboxylic acid**.

Workflow for Spectroscopic Analysis of 5-Iodothiophene-2-carboxylic acid



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Caption: Spectroscopic analysis workflow.

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- To cite this document: BenchChem. [In-Depth Technical Guide: Spectral Analysis of 5-Iodothiophene-2-carboxylic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1338613#5-iodothiophene-2-carboxylic-acid-spectral-data-nmr-ir]

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